molecular formula C6H13NO2 B14590541 1-(Methoxymethoxy)-N,N-dimethylethen-1-amine CAS No. 61282-86-8

1-(Methoxymethoxy)-N,N-dimethylethen-1-amine

Katalognummer: B14590541
CAS-Nummer: 61282-86-8
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: LKASFZJEXLPWCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethoxy)-N,N-dimethylethen-1-amine is an organic compound characterized by the presence of a methoxymethoxy group attached to a dimethylethenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethoxy)-N,N-dimethylethen-1-amine typically involves the reaction of dimethylamine with methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methoxymethoxy)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethoxy)-N,N-dimethylethen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethoxy)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Methoxymethoxy)-N,N-dimethylethen-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxymethoxy group provides stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

61282-86-8

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

1-(methoxymethoxy)-N,N-dimethylethenamine

InChI

InChI=1S/C6H13NO2/c1-6(7(2)3)9-5-8-4/h1,5H2,2-4H3

InChI-Schlüssel

LKASFZJEXLPWCW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=C)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.